4-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}morpholine-3,5-dione
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Overview
Description
4-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}morpholine-3,5-dione is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, a piperidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}morpholine-3,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethylating agents.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Formation of the Morpholine Ring: The morpholine ring can be formed through a cyclization reaction involving an amine and an epoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}morpholine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl and sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Sulfonylating Agents: Sulfonyl chlorides.
Trifluoromethylating Agents: Trifluoromethyl iodide, trifluoromethyl sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}morpholine-3,5-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity, including analgesic, antioxidant, and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 4-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-(trifluoromethyl)benzamide: This compound also features a trifluoromethyl group and a piperidine ring but differs in its overall structure and functional groups.
5-((3-(Trifluoromethyl)piperidin-1-yl)methyl)-1H-indole: Similar in having a trifluoromethyl group and a piperidine ring, but with an indole scaffold.
Uniqueness
4-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}morpholine-3,5-dione is unique due to its combination of functional groups and rings, which confer specific chemical properties and biological activities
Properties
IUPAC Name |
4-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O5S/c17-16(18,19)11-1-3-13(4-2-11)27(24,25)20-7-5-12(6-8-20)21-14(22)9-26-10-15(21)23/h1-4,12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRGSFFUCYUYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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